2-Furaldehyde, 5-nitro-, (4-butylpiperazinylacetyl)hydrazone
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Overview
Description
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide is a compound that belongs to the class of furan derivatives. These compounds are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antiviral properties . The presence of the nitrofuran moiety in the structure contributes to its significant therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-butyl-1-piperazineacetic acid hydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide involves the interaction of the nitrofuran moiety with bacterial enzymes, leading to the generation of reactive oxygen species (ROS) that cause damage to bacterial DNA and proteins . This results in the inhibition of bacterial growth and eventual cell death . The compound also targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Nitrofurazone
- Furazolidone
- Nitrofurantoin
- Furaltadone
Comparison
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide is unique due to its specific structural features, such as the presence of the piperazine ring and the butyl side chain, which contribute to its distinct pharmacological properties . Compared to other nitrofuran derivatives, it exhibits enhanced antibacterial activity and a broader spectrum of action .
Properties
CAS No. |
24637-22-7 |
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Molecular Formula |
C15H23N5O4 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
2-(4-butylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H23N5O4/c1-2-3-6-18-7-9-19(10-8-18)12-14(21)17-16-11-13-4-5-15(24-13)20(22)23/h4-5,11H,2-3,6-10,12H2,1H3,(H,17,21)/b16-11+ |
InChI Key |
CFPOQCPZKHPNPN-LFIBNONCSA-N |
Isomeric SMILES |
CCCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CCCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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